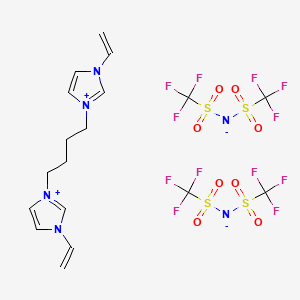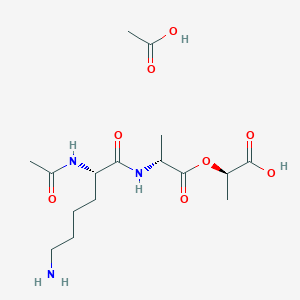
3,3'-(Butane-1,4-diyl)bis(1-vinyl-3-imidazolium) Bis(trifluoromethanesulfonyl)imide
Overview
Description
3,3'-(Butane-1,4-diyl)bis(1-vinyl-3-imidazolium) bis(trifluoromethanesulfonyl)imide is a complex ionic liquid with a variety of applications in scientific research and industry. This compound is known for its excellent thermal stability, high ionic conductivity, and unique chemical properties, making it a valuable material in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the following steps:
Preparation of 1-vinyl-3-imidazolium chloride: This is achieved by reacting 1-vinylimidazole with an appropriate alkylating agent, such as methyl iodide, under basic conditions.
Polymerization: The resulting 1-vinyl-3-imidazolium chloride is then polymerized using a suitable initiator, such as azobisisobutyronitrile (AIBN), under controlled temperature and pressure conditions.
Quaternization: The polymerized product is treated with bis(trifluoromethanesulfonyl)imide to form the final ionic liquid.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and purity. Advanced purification techniques, such as recrystallization or column chromatography, are employed to achieve high-purity ionic liquids suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The imidazolium ring can be oxidized to form imidazolium-oxide derivatives.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethanesulfonyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide and reaction conditions such as elevated temperatures and solvents like dimethylformamide (DMF) are employed.
Major Products Formed:
Oxidation Products: Imidazolium-oxide derivatives.
Reduction Products: Reduced imidazolium derivatives.
Substitution Products: Various functionalized imidazolium compounds.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis and as a solvent in various chemical reactions.
Biology: Employed in the study of biological membranes and as a component in bioanalytical assays.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the development of advanced materials, such as polymer electrolytes for batteries and supercapacitors.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with molecular targets and pathways. The imidazolium ring can form hydrogen bonds and ionic interactions with biological molecules, influencing their behavior and function. Additionally, the trifluoromethanesulfonyl groups enhance the compound's stability and reactivity, making it effective in various applications.
Comparison with Similar Compounds
3,3'-(Butane-1,4-diyl)bis(1,2-dimethyl-1H-imidazol-3-ium) dibromide: Another ionic liquid with similar structural features but different functional groups.
1-ethyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide: A closely related ionic liquid with different alkyl chain lengths.
Uniqueness: 3,3'-(Butane-1,4-diyl)bis(1-vinyl-3-imidazolium) bis(trifluoromethanesulfonyl)imide stands out due to its unique combination of vinyl groups and bis(trifluoromethanesulfonyl)imide, which provides exceptional thermal stability and ionic conductivity compared to other similar compounds.
Properties
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;1-ethenyl-3-[4-(3-ethenylimidazol-1-ium-1-yl)butyl]imidazol-3-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4.2C2F6NO4S2/c1-3-15-9-11-17(13-15)7-5-6-8-18-12-10-16(4-2)14-18;2*3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h3-4,9-14H,1-2,5-8H2;;/q+2;2*-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHLTUSHCPNNNKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CN1C=C[N+](=C1)CCCC[N+]2=CN(C=C2)C=C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F12N6O8S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
804.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1312310-16-9 | |
| Record name | 1,4-butanediyl-3,3â??-bis-1-vinylimidazolium Di bis(trifluoromethanesulfonyl)imide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-(Iodomethyl)-6-oxaspiro[3.4]octane](/img/structure/B1383949.png)








![Ditert-Butyl 1,8,11-Triazaspiro[5.6]Dodecane-1,8-Dicarboxylate](/img/structure/B1383966.png)

![Ethyl 3-[[4-(2-cyanophenyl)phenyl]methyl]-2-oxo-1H-benzimidazole-4-carboxylate](/img/structure/B1383969.png)
